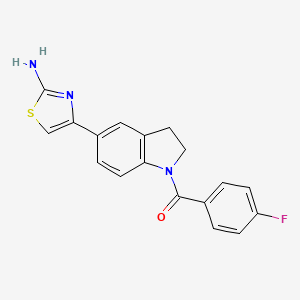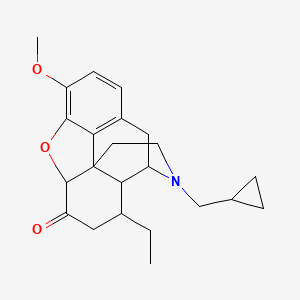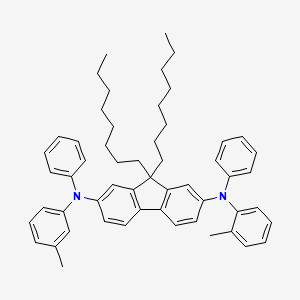
Ciprofloxacin beta-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ciprofloxacin beta-D-glucuronide is a conjugated form of ciprofloxacin, a widely used antibiotic. This compound is formed when ciprofloxacin undergoes glucuronidation, a process where glucuronic acid is added to the molecule. This modification often occurs in the liver and facilitates the excretion of ciprofloxacin from the body. The glucuronide conjugate is less active than the parent drug but plays a crucial role in the drug’s metabolism and elimination.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin beta-D-glucuronide typically involves the enzymatic or chemical conjugation of ciprofloxacin with glucuronic acid. Enzymatic methods use UDP-glucuronosyltransferases (UGTs) to catalyze the reaction under physiological conditions. Chemical synthesis can be achieved by activating glucuronic acid with a coupling agent like carbodiimide and then reacting it with ciprofloxacin under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes where genetically engineered bacteria express UGTs to produce the conjugate. Alternatively, large-scale chemical synthesis can be optimized for higher yields and purity, using advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions: Ciprofloxacin beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off by beta-glucuronidase enzymes. This reaction regenerates the active ciprofloxacin molecule.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using beta-glucuronidase at physiological pH and temperature.
Oxidation and Reduction: These reactions are less common for the glucuronide conjugate but can occur under specific conditions.
Major Products:
Hydrolysis Product: Ciprofloxacin and glucuronic acid.
Oxidation/Reduction Products: These are less characterized but may include modified forms of ciprofloxacin.
科学的研究の応用
Ciprofloxacin beta-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of ciprofloxacin.
Drug Interaction Studies: Investigating how other drugs affect the glucuronidation and deglucuronidation processes.
Microbial Studies: Understanding the role of beta-glucuronidase-producing bacteria in drug metabolism.
Toxicology: Assessing the impact of glucuronide conjugates on liver and kidney function.
作用機序
The primary action of ciprofloxacin beta-D-glucuronide is related to its role in drug metabolism. The glucuronide conjugate is an inactive form that facilitates the excretion of ciprofloxacin. Upon hydrolysis by beta-glucuronidase, active ciprofloxacin is released, which then exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription.
Similar Compounds:
- Norfloxacin beta-D-glucuronide
- Levofloxacin beta-D-glucuronide
- Moxifloxacin beta-D-glucuronide
Comparison: this compound is unique due to its specific parent drug, ciprofloxacin, which has a broad spectrum of antibacterial activity. Compared to norfloxacin and levofloxacin glucuronides, this compound may exhibit different pharmacokinetic properties and metabolic stability. Moxifloxacin beta-D-glucuronide, on the other hand, might have a longer half-life due to the parent drug’s pharmacological characteristics.
特性
分子式 |
C23H26FN3O9 |
|---|---|
分子量 |
507.5 g/mol |
IUPAC名 |
6-(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H26FN3O9/c24-13-7-11-14(8-15(13)26-5-3-25-4-6-26)27(10-1-2-10)9-12(16(11)28)22(34)36-23-19(31)17(29)18(30)20(35-23)21(32)33/h7-10,17-20,23,25,29-31H,1-6H2,(H,32,33) |
InChIキー |
KHGHUQNIHVSBBO-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)

![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)


![N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)phenyl]methyl]phenyl]butanoylamino]propanamide](/img/structure/B12294844.png)
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)
